N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and the amine functionality make this compound potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
N-alkylation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its reactivity and applications.
N-ethyl-1-methyl-3-(methylthio)-1H-pyrazol-5-amine: Contains a methylthio group instead of a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
N-ethyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoromethyl group and the amine functionality. This combination can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C7H10F3N3 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10F3N3/c1-3-11-6-4-5(7(8,9)10)12-13(6)2/h4,11H,3H2,1-2H3 |
InChI Key |
MXROYXDOOHQYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NN1C)C(F)(F)F |
Origin of Product |
United States |
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